molecular formula C16H12N2O5S B466053 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide CAS No. 356567-67-4

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide

Cat. No.: B466053
CAS No.: 356567-67-4
M. Wt: 344.3g/mol
InChI Key: DRNHASYHHVRKJL-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound features a phthalimide moiety linked to a sulfonylacetamide group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a sulfonylacetamide derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the sulfonylacetamide group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, thiols

The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide include:

Uniqueness

This compound is unique due to its specific combination of a phthalimide moiety and a sulfonylacetamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-10(19)17-24(22,23)12-8-6-11(7-9-12)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNHASYHHVRKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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